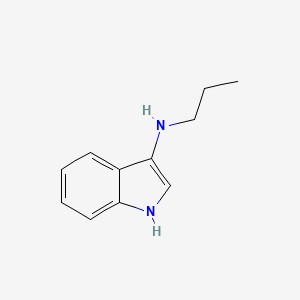

3-(Propylamino)indole

Vue d'ensemble

Description

3-(Propylamino)indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a propylamino group to the indole structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylamino)indole typically involves the functionalization of the indole ring. One common method is the alkylation of indole with propylamine under basic conditions. The reaction can be carried out using a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or tetrahydrofuran . The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be used to facilitate the reaction and reduce the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Propylamino)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitro groups, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Indole-3-carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or nitro-substituted indoles.

Applications De Recherche Scientifique

3-(Propylamino)indole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Propylamino)indole involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Indole: The parent compound, known for its wide range of biological activities.

3-(Methylamino)indole: A similar compound with a methylamino group instead of a propylamino group, showing different biological properties.

3-(Ethylamino)indole: Another derivative with an ethylamino group, used in similar research applications.

Uniqueness of 3-(Propylamino)indole: The presence of the propylamino group in this compound enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy and selectivity in various applications .

Activité Biologique

3-(Propylamino)indole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Neuroprotective Effects

Research indicates that indole derivatives, including this compound, exhibit significant neuroprotective properties. A study demonstrated that compounds with similar structures could prevent oxidative stress-induced cell death in neuroblastoma cell lines (SH-SY5Y) and primary neurons. The protective mechanisms include:

- Antioxidant Activity : Compounds were shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage.

- MAO-B Inhibition : Indole derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes, particularly cholinesterases (AChE and BChE). The structure-activity relationship (SAR) studies indicate that modifications in the alkyl chain can enhance inhibitory potency. For instance:

- BChE Inhibition : A related study found that certain indole derivatives exhibited IC50 values in the low micromolar range against butyrylcholinesterase (BChE), suggesting that this compound may possess similar or enhanced activity .

Case Studies

-

Neuroprotection Against Oxidative Stress :

- A study assessed the effects of this compound on SH-SY5Y cells exposed to oxidative stress. Results indicated significant protection against cell death, with mechanisms involving reduced lipid peroxidation and enhanced cellular antioxidant defenses.

-

MAO-B Inhibition :

- In a series of experiments, this compound was tested for its ability to inhibit MAO-B activity in vitro. The results showed a dose-dependent inhibition, with an IC50 value suggesting potential therapeutic applications in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Antioxidant activity | |

| MAO-B Inhibition | Enzyme inhibition | |

| BChE Inhibition | Competitive inhibition |

Table 2: Comparative IC50 Values of Indole Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | MAO-B | 15.0 |

| Indole-3-propionic acid | BChE | 10.5 |

| Indole derivative X | AChE | 26.0 |

Propriétés

IUPAC Name |

N-propyl-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-7-12-11-8-13-10-6-4-3-5-9(10)11/h3-6,8,12-13H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVSSJIUGVLPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.